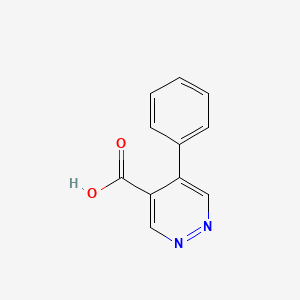
5-Phenylpyridazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylpyridazine-4-carboxylic acid is a heteroaromatic compound that features a pyridazine ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
化学反应分析
Types of Reactions
5-Phenylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
科学研究应用
5-Phenylpyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 5-Phenylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
Pyridazine derivatives: Compounds such as 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone share a similar pyridazine core.
Phenyl-substituted heterocycles: Compounds like 5-phenylpyrimidine-4-carboxylic acid have similar structural features
Uniqueness
5-Phenylpyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylic acid on the pyridazine ring makes it a versatile intermediate for various synthetic and research applications .
生物活性
5-Phenylpyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is classified as a heterocyclic compound featuring a pyridazine ring, which is known for its role in various biological processes. The compound has been utilized in research focused on enzyme inhibition and receptor binding, making it a valuable tool in pharmacological studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The precise pathways and targets depend on the specific applications and derivatives used.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Kinase Inhibition : It has shown potential in inhibiting kinases such as Pim-1 and Pim-2, with IC50 values reported in the nanomolar range (10–12 nM) for certain derivatives .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across various cell lines:
| Cell Line | IC50 Value (μM) | Notes |
|---|---|---|
| MCF-7 | 9.1 | Comparable to standard chemotherapeutics |
| BEL-7402 | 10.74 | Induces apoptosis without toxicity to HUVEC |
| PC12 | 16.4 | Neuroprotective effects observed |
These findings suggest that this compound may have therapeutic potential in cancer treatment by inducing apoptosis and inhibiting cell proliferation .
3. Neuroprotective Effects
In studies involving neuronal cell lines, the compound demonstrated neuroprotective properties, particularly against oxidative stress. It was noted that certain derivatives could enhance the viability of human neuroblastoma cells (SH-SY5Y) under oxidative conditions, with EC50 values ranging from 3.55 μM to 3.74 μM for various derivatives .
Case Studies
Case Study 1: Anticancer Activity Against MCF-7 Cells
A study assessed the efficacy of this compound derivatives against MCF-7 breast cancer cells. The results indicated that specific modifications to the pyridazine ring significantly enhanced anticancer activity, with IC50 values comparable to well-known chemotherapeutics like Adriamycin .
Case Study 2: Neuroprotection in Oxidative Stress Models
In another investigation, the neuroprotective effects of the compound were evaluated using PC12 cells subjected to oxidative stress. The study found that treatment with certain derivatives led to a significant reduction in apoptosis markers, suggesting a mechanism involving the modulation of mitochondrial pathways .
属性
IUPAC Name |
5-phenylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-13-12-6-9(10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIZQFJYTYBRFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













